

# **1H NMR spectrum of (R)-N-Boc-piperidine-2-methanol**

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## **Compound of Interest**

Compound Name: *(R)-N-Boc-piperidine-2-methanol*

Cat. No.: B159451

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## An In-depth Technical Guide to the **1H NMR Spectrum of (R)-N-Boc-piperidine-2-methanol**

This technical guide provides a detailed analysis of the **1H** Nuclear Magnetic Resonance (NMR) spectrum of **(R)-N-Boc-piperidine-2-methanol**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and characterization of chiral molecules.

## Introduction

**(R)-N-Boc-piperidine-2-methanol** is a valuable chiral building block in synthetic organic chemistry, frequently employed in the synthesis of pharmaceuticals and other complex molecular architectures. The precise characterization of its structure is paramount, and **1H** NMR spectroscopy is a primary tool for this purpose. This guide presents the **1H** NMR data in deuterated chloroform ( $CDCl_3$ ) and deuterated dimethyl sulfoxide ( $DMSO-d_6$ ), offers a detailed experimental protocol for data acquisition, and visualizes the molecular structure with corresponding proton assignments.

## Data Presentation

The **1H** NMR spectral data for **(R)-N-Boc-piperidine-2-methanol** is summarized in the tables below. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group can lead to the existence of rotamers, which may cause broadening of some signals in the spectrum at room temperature.[\[1\]](#)

Table 1:  $^1\text{H}$  NMR Spectral Data of **(R)-N-Boc-piperidine-2-methanol** in  $\text{CDCl}_3$ 

Proton Assignment	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H-2	4.29	m	-	1H
H-6eq, H-6ax	3.94	br s	-	2H
H-7a	3.81	dd	10.8, 9.1	1H
H-7b	3.61	dd	10.5, 5.9	1H
H-x	2.87	br t	-	1H
OH	2.12	br s	-	1H
H-3, H-4, H-5	1.53-1.73	m	-	6H
Boc (3 x $\text{CH}_3$ )	1.46	s	-	9H

Data sourced from a 300 MHz spectrum.[[1](#)]

Table 2:  $^1\text{H}$  NMR Spectral Data of **(R)-N-Boc-piperidine-2-methanol** in  $\text{DMSO-d}_6$ 

Proton Assignment	Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Integration
H-3, H-4, H-5	1.19-1.32	m	1H
Boc (3 x $\text{CH}_3$ )	1.38	s	9H
H-3, H-4, H-5	1.43-1.52	m	-

Data sourced from a 400 MHz spectrum. Note: The full assignment was not provided in the source.[[1](#)]

## Structural Visualization and Proton Assignment

The chemical structure of **(R)-N-Boc-piperidine-2-methanol** and the assignment of its protons are illustrated in the following diagram.

Caption: Chemical structure of **(R)-N-Boc-piperidine-2-methanol**.

## Experimental Protocols

The following is a representative experimental protocol for acquiring the  $^1\text{H}$  NMR spectrum of **(R)-N-Boc-piperidine-2-methanol**.

### 4.1. Sample Preparation

- Approximately 5-10 mg of purified **(R)-N-Boc-piperidine-2-methanol** is accurately weighed and placed into a clean, dry vial.
- The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). To ensure complete dissolution, gentle vortexing or sonication may be applied.
- The resulting solution is then transferred into a standard 5 mm NMR tube using a Pasteur pipette.

### 4.2. NMR Data Acquisition

- Instrument: A 300 MHz or 400 MHz NMR spectrometer is typically used.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
- Temperature: The spectrum is recorded at room temperature (approximately 298 K).
- Procedure:
  - The NMR tube containing the sample is placed into the spectrometer's probe.
  - The spectrometer's field is locked onto the deuterium signal of the  $\text{CDCl}_3$ .
  - The magnetic field is shimmed to achieve optimal homogeneity and resolution.

- Standard  $^1\text{H}$  NMR acquisition parameters are set, including a sufficient number of scans (typically 8-32) to obtain a good signal-to-noise ratio, a spectral width appropriate for proton spectra (e.g., -2 to 12 ppm), and a standard relaxation delay (e.g., 1-2 seconds).
- The Free Induction Decay (FID) is acquired.

#### 4.3. Data Processing

- The acquired FID is processed using a Fourier transform to convert the time-domain data into the frequency domain.
- The resulting spectrum is phase-corrected to ensure all peaks are in the absorptive mode.
- A baseline correction is applied to obtain a flat baseline.
- The chemical shift axis is calibrated by setting the residual solvent peak of  $\text{CDCl}_3$  to its known value of 7.26 ppm.
- The integrals of the signals are determined to establish the relative ratios of the different types of protons.
- Peak picking is performed to identify the precise chemical shifts, and the coupling constants are measured from the multiplet structures.

## Logical Workflow for Spectral Analysis

The process of analyzing the  $^1\text{H}$  NMR spectrum of **(R)-N-Boc-piperidine-2-methanol** follows a logical progression to confirm the structure.



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Caption: Workflow for the  $^1\text{H}$  NMR analysis of **(R)-N-Boc-piperidine-2-methanol**.

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## References

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